4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide (4-F-NCS) is a novel synthetic compound with potential therapeutic applications in the medical field. It belongs to the class of compounds known as benzene sulfonamides, which are derivatives of benzene and contain a sulfonamide group. 4-F-NCS has been studied extensively over the past decade due to its unique properties and potential therapeutic applications.
Scientific Research Applications
4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been investigated for its ability to modulate the activity of various enzymes involved in metabolic pathways. It has also been studied for its potential use as an anti-diabetic agent, as well as for its ability to reduce the risk of cardiovascular disease.
Mechanism of Action
Target of Action
It is a sulfonamide derivative, and sulfonamides are known to inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Mode of Action
Based on its structural similarity to other sulfonamides, it can be inferred that it might act as a competitive inhibitor of p-aminobenzoic acid, thereby disrupting the folic acid metabolism cycle in bacteria .
Biochemical Pathways
The compound likely affects the folic acid metabolism pathway, given its structural similarity to other sulfonamides . By inhibiting the synthesis of folic acid, it prevents the bacteria from producing essential proteins and DNA, thereby inhibiting their growth and multiplication.
Pharmacokinetics
Advantages and Limitations for Lab Experiments
4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide has a number of advantages and limitations for lab experiments. One of the major advantages is that it is relatively easy to synthesize, which makes it suitable for use in laboratory experiments. Additionally, it has a wide range of potential therapeutic applications, making it an attractive candidate for further research. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not yet fully understood how the compound works at a molecular level, which can make it difficult to study its effects in detail. Additionally, the compound is not yet approved for clinical use, so it is not currently available for use in human studies.
Future Directions
There are a number of potential future directions for research into 4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide. One of the most important areas of research is to better understand the compound's mechanism of action at a molecular level. Additionally, further research is needed to investigate the compound's potential therapeutic applications in various diseases. Additionally, further research is needed to investigate the compound's potential side effects and toxicity. Finally, further research is needed to investigate the compound's potential use in clinical trials.
Synthesis Methods
4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide can be synthesized through a multi-step organic synthesis process. The first step involves the reaction of 4-fluorobenzene-sulfonyl chloride with 2-methoxy-4-oxo-4H-chromene-6-ylamine in the presence of a base such as sodium hydroxide. This reaction produces the desired this compound compound. The next step involves purification of the compound by recrystallization. This can be done by dissolving the compound in a hot solvent such as ethanol and then cooling the solution. The this compound will then crystallize out of solution and can be collected and dried.
properties
IUPAC Name |
4-fluoro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO5S/c1-28-20-5-3-2-4-17(20)22-13-19(25)18-12-15(8-11-21(18)29-22)24-30(26,27)16-9-6-14(23)7-10-16/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFWJAFXQBEPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.